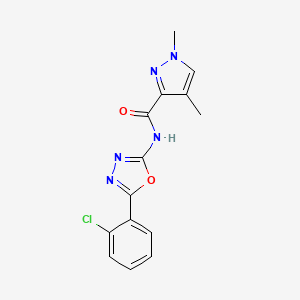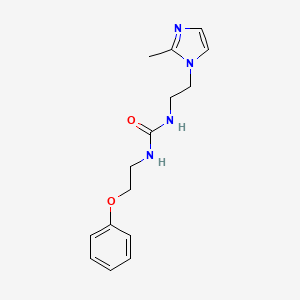![molecular formula C13H19NO3S B2449454 4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1) CAS No. 1609401-14-0](/img/structure/B2449454.png)
4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1)” is a chemical compound with the CAS Number: 1609401-14-0 . Its IUPAC name is 4-(p-tolylthio)piperidine carbonate . The compound has a molecular weight of 269.36 .
Molecular Structure Analysis
The linear formula of this compound is C12 H17 N S . C H2 O3 . The InChI Code is 1S/C12H17NS.CH2O3/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;2-1(3)4/h2-5,12-13H,6-9H2,1H3;(H2,2,3,4) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been explored in various synthesis processes. For example, its derivatives, such as 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine, have been used in multistage sequences for labeling purposes (Willcocks et al., 1993). Similarly, the synthesis of carbon-14 labelled compounds involving piperidine structures has been described, highlighting the compound's relevance in labeled compound synthesis (Gawell, 2003).
Molecular Structure and Interactions : Investigations into the molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, reveal insights into hydrogen bonding and molecular interactions, which are crucial for understanding the chemical behavior of piperidine derivatives (Khan et al., 2013).
Spectroscopic Analysis : Studies focusing on the spectroscopic characteristics of piperidine derivatives provide valuable information on their electronic and magnetic properties, which can be essential for various applications in chemistry and material science (Rajeswari & Pandiarajan, 2011).
Potential Biological and Medical Applications
Anticancer Potential : Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has suggested potential anticancer properties, although further in vivo studies are required to ascertain their therapeutic effectiveness (Rehman et al., 2018).
Neuroprotective Properties : Compounds like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, related to piperidine structures, have been identified as potent NMDA antagonists with promising neuroprotective properties, potentially useful in treating neurological disorders (Chenard et al., 1995).
Antimycobacterial Activity : Spiro-piperidin-4-ones have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential in developing new treatments for tuberculosis (Kumar et al., 2008).
Anti-Angiogenic and DNA Cleavage Activities : Novel piperidine-4-carboxamide derivatives have exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
carbonic acid;4-(4-methylphenyl)sulfanylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.CH2O3/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;2-1(3)4/h2-5,12-13H,6-9H2,1H3;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUKOIZIUDVRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCNCC2.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2449372.png)
![N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2449373.png)

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2449375.png)
![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)


![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2449383.png)

![propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2449388.png)

![2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2449390.png)
